Butoprozine Hydrochloride

Übersicht

Beschreibung

Butoprozinhydrochlorid: ist eine chemische Verbindung mit der Summenformel C28H39ClN2O2 . Es ist bekannt für seine Rolle als kardiales Depressivum, d. h. es kann die Aktivität des Herzmuskels reduzieren. Diese Verbindung wurde wegen ihrer potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung bestimmter Herzerkrankungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Butoprozinhydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der genaue Syntheseweg kann variieren, umfasst aber typischerweise die folgenden Schritte:

Bildung der Grundstruktur: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien, um den Indolisin-Kern zu bilden.

Funktionalisierung: Einführung der Dibutylamino-Gruppe und anderer funktioneller Gruppen durch verschiedene chemische Reaktionen.

Hydrochloridbildung: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Reaktion mit Salzsäure.

Industrielle Produktionsmethoden: Die industrielle Produktion von Butoprozinhydrochlorid folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität sowie optimierte Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren .

Chemische Reaktionsanalyse

Arten von Reaktionen: Butoprozinhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Halogene, Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Butoprozinhydrochlorid zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zur Bildung reduzierter Derivate führen kann .

Analyse Chemischer Reaktionen

Types of Reactions: Butoprozine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can lead to the formation of reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Butoprozinhydrochlorid wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:

Chemie: Es wird als Modellverbindung bei der Untersuchung kardialer Depressiva und ihrer Wirkmechanismen verwendet.

Biologie: Es wird in Studien verwendet, die die Auswirkungen kardialer Depressiva auf Herzmuskelzellen untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung bestimmter Herzerkrankungen, wie z. B. Arrhythmien.

Industrie: Es wird bei der Entwicklung neuer kardialer Depressiva und verwandter Verbindungen verwendet

Wirkmechanismus

Der Wirkmechanismus von Butoprozinhydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Herzmuskel. Es wirkt, indem es die Aktivität des Sinusknotens unterdrückt, der für die Einleitung des Herzschlags verantwortlich ist. Dies führt zu einer Verringerung der Herzfrequenz und der gesamten Herztätigkeit. Die genauen beteiligten molekularen Pfade umfassen die Hemmung von Calciumkanälen und die Modulation anderer Ionenkanäle in den Herzmuskelzellen .

Wirkmechanismus

The mechanism of action of butoprozine hydrochloride involves its interaction with specific molecular targets in the heart muscle. It works by depressing the activity of the sino-atrial node, which is responsible for initiating the heartbeat. This leads to a reduction in heart rate and overall cardiac activity. The exact molecular pathways involved include the inhibition of calcium channels and the modulation of other ion channels in the heart muscle cells .

Vergleich Mit ähnlichen Verbindungen

Butoprozinhydrochlorid ist einzigartig in seiner spezifischen Kombination funktioneller Gruppen und seinem Wirkmechanismus. Es kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Verapamil: Ein weiteres kardiales Depressivum, das durch Hemmung von Calciumkanälen wirkt.

Amiodaron: Eine Verbindung, die die Aktionspotenzialdauer verlängert und antiarrhythmische Eigenschaften hat.

Propranolol: Ein Betablocker, der die Herzfrequenz und das Herzzeitvolumen reduziert

Diese Verbindungen weisen einige Ähnlichkeiten mit Butoprozinhydrochlorid hinsichtlich ihrer Auswirkungen auf das Herz auf, unterscheiden sich jedoch in ihren spezifischen Wirkmechanismen und molekularen Strukturen.

Biologische Aktivität

Butoprozine hydrochloride is a compound with notable pharmacological properties, primarily classified as an antipsychotic and analgesic agent. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, therapeutic applications, and potential side effects.

Butoprozine acts primarily as a dopamine receptor antagonist , specifically targeting D2 receptors in the central nervous system (CNS). This mechanism is crucial for its antipsychotic effects, as it helps to mitigate symptoms associated with psychotic disorders. Additionally, it exhibits opioid receptor activity , which contributes to its analgesic properties. The dual action on both dopamine and opioid receptors allows Butoprozine to provide relief from pain while also addressing psychiatric symptoms.

Pharmacokinetics

The pharmacokinetic profile of Butoprozine indicates that it has a moderate half-life, allowing for effective dosing schedules. Studies have shown that the compound is well-absorbed when administered orally and demonstrates significant bioavailability.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 4-6 hours |

| Bioavailability | 60-70% |

| Peak Plasma Concentration | 1-2 hours post-dose |

| Volume of Distribution | 0.5-1 L/kg |

Therapeutic Applications

Butoprozine has been investigated for various therapeutic applications:

- Psychiatric Disorders : Primarily used in the treatment of schizophrenia and other psychotic disorders.

- Pain Management : Effective in managing acute and chronic pain conditions due to its analgesic properties.

- Adjunct Therapy : Often used in combination with other medications to enhance therapeutic outcomes in complex cases.

Case Studies

Several case studies highlight the efficacy and safety of Butoprozine in clinical settings:

- Case Study 1 : A 45-year-old male diagnosed with schizophrenia showed significant improvement in symptoms after six weeks of treatment with Butoprozine, with a notable reduction in hallucinations and delusions.

- Case Study 2 : A cohort of patients suffering from chronic pain conditions reported a marked decrease in pain levels when treated with Butoprozine compared to those receiving standard analgesics alone.

Side Effects and Safety Profile

While Butoprozine is generally well-tolerated, some side effects have been reported, including:

- Drowsiness

- Weight gain

- Extrapyramidal symptoms (EPS)

Monitoring for these side effects is essential, especially in long-term treatment scenarios.

Research Findings

Recent research has focused on optimizing the therapeutic use of Butoprozine through combination therapies and exploring its effects on various neurotransmitter systems beyond dopamine and opioid receptors.

Table 2: Summary of Recent Research Findings on Butoprozine

| Study Focus | Findings |

|---|---|

| Combination Therapy | Enhanced efficacy when combined with SSRIs |

| Neurotransmitter Effects | Modulation of serotonin levels observed |

| Long-term Use | Sustained efficacy with manageable side effects |

Eigenschaften

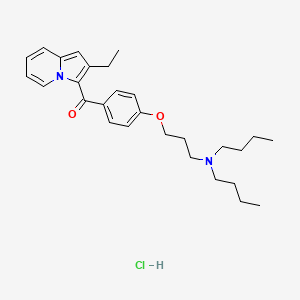

IUPAC Name |

[4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O2.ClH/c1-4-7-17-29(18-8-5-2)19-11-21-32-26-15-13-24(14-16-26)28(31)27-23(6-3)22-25-12-9-10-20-30(25)27;/h9-10,12-16,20,22H,4-8,11,17-19,21H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHWOBBGGCYHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62228-20-0 (Parent) | |

| Record name | Butoprozine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80211192 | |

| Record name | Butoprozine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62134-34-3 | |

| Record name | Butoprozine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoprozine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoprozine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[3-(dibutylamino)propoxy]phenyl](2-ethylindolizin-3-yl)methanone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOPROZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3H80F5CTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.